PARP Inhibition Potency of 2-Methylbenzoxazole-4-carboxamide vs. 2-Phenyl Analog
In a patent disclosing benzoxazole-4-carboxamides as PARP inhibitors, the 2-phenyl analog (R=phenyl) demonstrated an IC50 value of 2.1 pM against PADPRP. The 2-methyl analog (the target compound) is explicitly listed as a representative compound within the same class but without a reported IC50 value, indicating it is a distinct chemical entity with an activity profile that is likely different but not directly quantified in this source [1]. This absence of direct head-to-head data for the methyl analog underscores the need for experimental validation rather than assuming equipotency with the phenyl analog.
| Evidence Dimension | Inhibitory activity against poly(ADP-ribose) polymerase (PADPRP/PARP) |
|---|---|
| Target Compound Data | Representative compound; specific IC50 not reported |
| Comparator Or Baseline | 2-phenylbenzoxazole-4-carboxamide: IC50 = 2.1 pM |
| Quantified Difference | Not quantifiable from this source |
| Conditions | In vitro enzymatic assay against PADPRP |
Why This Matters
This class-level evidence confirms the target compound's presence in a high-potency PARP inhibitor scaffold, but the lack of specific IC50 data for the 2-methyl analog highlights a critical knowledge gap—direct comparison studies are required for informed procurement.
- [1] Newcastle University. Novel inhibitors of poly adenine diphosphate ribose polymerase to potentiate DNA reactive drugs. PhD Thesis, 2011. (citing IC50 for 2-phenyl analog). View Source
